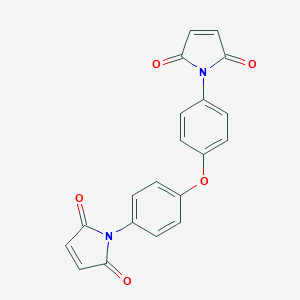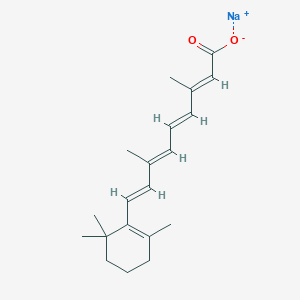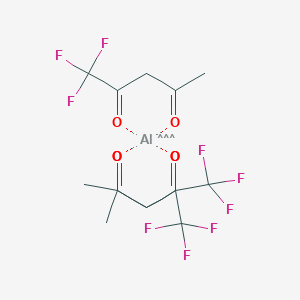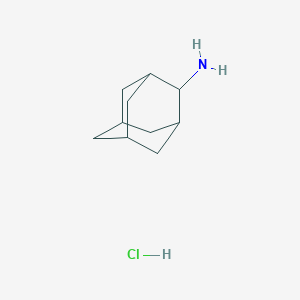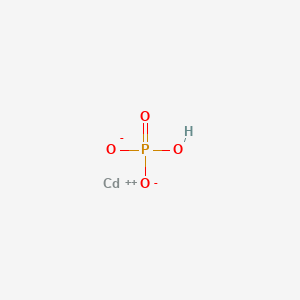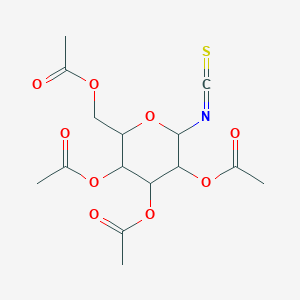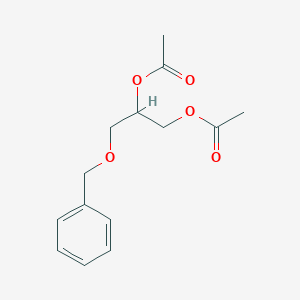
3-Benzyloxy-1,2-diacetyl-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-1,2-diacetyl-1,2-propanediol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents. This compound is also known as benzyl acetylpropanediol or BADP and has been synthesized using several methods.
Mécanisme D'action
The mechanism of action of 3-Benzyloxy-1,2-diacetyl-1,2-propanediol is not well understood. However, it is believed that the benzyl group present in the compound plays a crucial role in its biological activity. The compound has been shown to exhibit antifungal and antibacterial activity, which suggests that it may interfere with the cell wall synthesis of microorganisms.
Effets Biochimiques Et Physiologiques
3-Benzyloxy-1,2-diacetyl-1,2-propanediol has been shown to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which suggests that it may have potential applications in the food and pharmaceutical industries. The compound has also been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Benzyloxy-1,2-diacetyl-1,2-propanediol in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the compound has some limitations, such as its low solubility in water and its potential toxicity. Therefore, careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Orientations Futures
There are several future directions for the research on 3-Benzyloxy-1,2-diacetyl-1,2-propanediol. One potential direction is the investigation of its potential applications as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the exploration of its potential as a chiral auxiliary in asymmetric synthesis. Further studies are also needed to understand the mechanism of action of the compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 3-Benzyloxy-1,2-diacetyl-1,2-propanediol has been achieved using different methods. One of the most commonly used methods is the reaction of benzyl alcohol with acetylacetone in the presence of a base such as potassium hydroxide. Another method involves the reaction of benzaldehyde with acetylacetone in the presence of sodium hydroxide. The yield of the product can be improved by optimizing reaction conditions such as temperature, time, and reactant ratio.
Applications De Recherche Scientifique
3-Benzyloxy-1,2-diacetyl-1,2-propanediol has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of other compounds such as benzyl acetate, which is a fragrance and flavoring agent. BADP has also been used as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiomerically pure compounds.
Propriétés
Numéro CAS |
13754-10-4 |
|---|---|
Nom du produit |
3-Benzyloxy-1,2-diacetyl-1,2-propanediol |
Formule moléculaire |
C14H18O5 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
(2-acetyloxy-3-phenylmethoxypropyl) acetate |
InChI |
InChI=1S/C14H18O5/c1-11(15)18-10-14(19-12(2)16)9-17-8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3 |
Clé InChI |
PZJWZGWBDMSONK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(COCC1=CC=CC=C1)OC(=O)C |
SMILES canonique |
CC(=O)OCC(COCC1=CC=CC=C1)OC(=O)C |
Synonymes |
3-(Phenylmethoxy)-1,2-propanediol diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



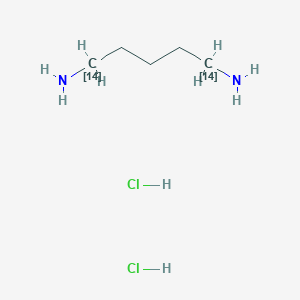
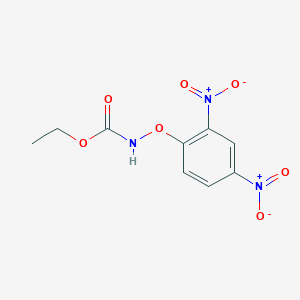
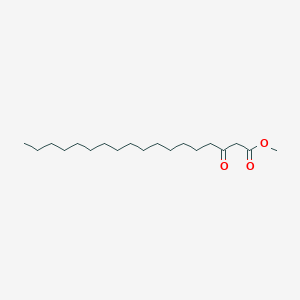
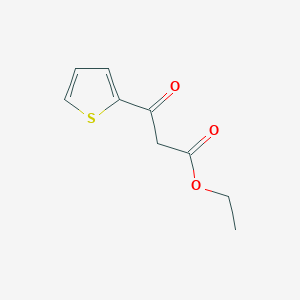
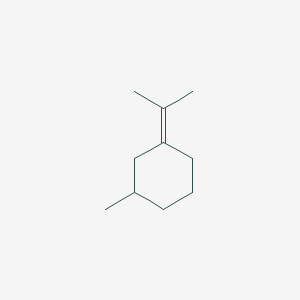
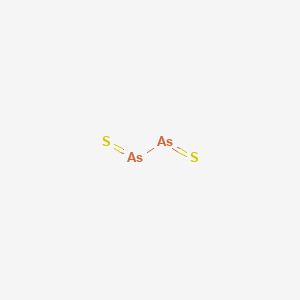
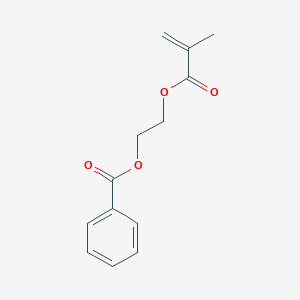
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
